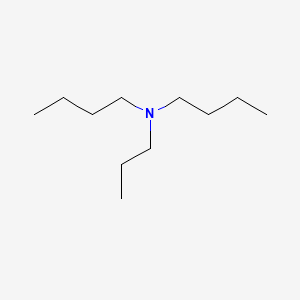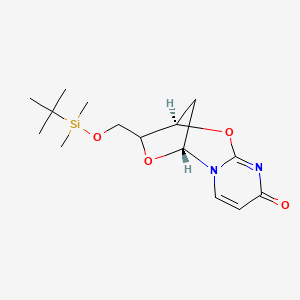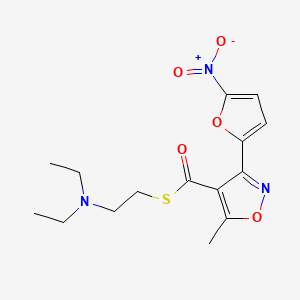
1,2-Diiodo-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-naphthalene is an organic compound with the molecular formula C10H6I2 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 2 positions are replaced by iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diiodo-naphthalene can be synthesized through the iodination of naphthalene. One common method involves the use of molecular iodine (I2) in the presence of an oxidizing agent. The reaction typically takes place in a solvent such as acetic acid or ethanol. The process involves the electrophilic substitution of hydrogen atoms in naphthalene with iodine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diiodo-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of naphthalene or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution can produce various iodinated naphthalene derivatives.
Applications De Recherche Scientifique
1,2-Diiodo-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Diiodo-naphthalene involves its interaction with molecular targets through its iodine atoms. The compound can participate in various chemical reactions, leading to the formation of new products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diiodo-naphthalene: Another iodinated derivative of naphthalene with iodine atoms at the 1 and 4 positions.
1,2-Dibromo-naphthalene: A similar compound where bromine atoms replace the iodine atoms.
1,2-Dichloro-naphthalene: A derivative with chlorine atoms instead of iodine.
Uniqueness
1,2-Diiodo-naphthalene is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its brominated or chlorinated counterparts. The iodine atoms also enhance the compound’s ability to participate in specific types of chemical reactions, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H6I2 |
|---|---|
Poids moléculaire |
379.96 g/mol |
Nom IUPAC |
1,2-diiodonaphthalene |
InChI |
InChI=1S/C10H6I2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
Clé InChI |
UYHYZAYIQAVJCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)








![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)



